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Compound of Interest

Compound Name: Methyl 2-chloro-5-fluoronicotinate

Cat. No.: B3022641

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-
chloro-5-fluoronicotinate, a key intermediate in pharmaceutical and agrochemical research.
The structural elucidation of this molecule is paramount for ensuring the integrity of synthetic
pathways and the purity of final products. This document will delve into the interpretation of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the pyridine ring of Methyl 2-chloro-5-
fluoronicotinate gives rise to a distinct spectroscopic fingerprint. The presence of a chlorine
atom at the 2-position, a fluorine atom at the 5-position, and a methyl ester at the 3-position
creates a specific electronic environment that is reflected in its NMR, IR, and MS spectra.
Understanding these spectral characteristics is crucial for confirming the molecule's identity
and purity.

Caption: Molecular structure of Methyl 2-chloro-5-fluoronicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Methyl 2-chloro-5-fluoronicotinate, both *H and 3C NMR provide invaluable
structural information.
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'H NMR Spectroscopy

The *H NMR spectrum of Methyl 2-chloro-5-fluoronicotinate is characterized by two aromatic
protons and a methyl group from the ester functionality. The chemical shifts and coupling
constants are highly informative.

Predicted *H NMR Data (500 MHz, CDCIs):

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~8.41 d ~3.1 H-6

~7.93 dd ~7.6,~3.1 H-4

~3.98 S - -OCHs

e H-6 Proton (& ~8.41): This proton, being ortho to the nitrogen and meta to the fluorine,
appears as a doublet due to coupling with the fluorine atom.

e H-4 Proton (& ~7.93): This proton is coupled to both the adjacent H-6 proton and the fluorine
atom, resulting in a doublet of doublets.

o Methyl Protons (6 ~3.98): The three protons of the methyl ester group appear as a singlet as
they have no adjacent protons to couple with.

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. The
presence of electronegative atoms like chlorine, fluorine, and oxygen significantly influences
the chemical shifts of the carbon atoms.

Predicted 3C NMR Data (125 MHz, CDCls):
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Chemical Shift (6, ppm) Assighment
~164.5 C=0

~160.5 (d, tJCF = 250 Hz) C-5

~146.0 (d, 3JCF = 10 Hz) C-2

~141.3 (d, 2JCF = 25 Hz) C-6

~129.2 (d, 2JCF = 20 Hz) C-4

~128.5 (d, 3JCF = 5 Hz) C-3

~52.5 -OCHs

Carbonyl Carbon (C=0): The ester carbonyl carbon appears at the most downfield region.

e Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-5) exhibits a large
one-bond coupling constant (*JCF). The other aromatic carbons show smaller two- and
three-bond couplings to the fluorine atom.

e Chloro-Substituted Carbon (C-2): The carbon atom bonded to the chlorine atom is also
shifted downfield.

e Methyl Carbon (-OCHs): The carbon of the methyl ester appears in the typical upfield region
for such groups.

Infrared (IR) Spectroscopy

While specific experimental IR data for Methyl 2-chloro-5-fluoronicotinate is not readily
available, a predicted spectrum can be constructed based on the characteristic absorption
frequencies of its functional groups.

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2960-2850 Medium Aliphatic C-H stretch (-OCH3)

~1730 Strong C=0 stretch (ester)

~1600, ~1470 Medium-Strong c=c anfj C_:N stretching
(aromatic ring)

~1300-1100 Strong C-O stretch (ester)

~1250 Strong C-F stretch

~850-750 Strong C-Cl stretch

The IR spectrum is expected to be dominated by a strong carbonyl absorption around 1730
cm~1, The presence of the aromatic ring will be indicated by C=C and C=N stretching bands.
The C-F and C-ClI stretching vibrations will also give rise to strong absorptions in the fingerprint
region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Methyl 2-chloro-5-fluoronicotinate, the mass spectrum would show the
molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data (Electron lonization - EI):

m/z Relative Abundance Assighment
189/191 High [M]* (Molecular ion)
158/160 Moderate [M - OCHs]*
130/132 Moderate [M - COOCHs]*

The molecular ion peak will appear as a doublet (M* and M+2) in an approximate 3:1 ratio,
which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways
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would likely involve the loss of the methoxy radical (-OCHs) or the entire methoxycarbonyl
radical (-COOCH:s).

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized
protocols are recommended.

NMR Sample Preparation

NMR Sample Preparation Workflow
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Click to download full resolution via product page

Caption: Workflow for preparing an NMR sample.
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Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl 2-chloro-5-
fluoronicotinate.

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent
(e.g., Chloroform-d, CDCIs) in a clean vial.[1]

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the
solution through a Pasteur pipette containing a small plug of glass wool directly into a clean
5 mm NMR tube.

Final Preparation: Cap the NMR tube and ensure it is properly labeled before insertion into
the spectrometer.

IR Sample Preparation (Attenuated Total Reflectance -
ATR)

Instrument Background: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR
crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal,
then acquire the spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after
analysis.

Mass Spectrometry Sample Preparation (Direct Infusion
ESI)

Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent (e.g., methanol or acetonitrile).

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a
syringe pump at a low flow rate (e.g., 5-10 pL/min).

Data Acquisition: Acquire the mass spectrum over the desired mass range.
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Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of
Methyl 2-chloro-5-fluoronicotinate. The combination of NMR, IR, and MS allows for
unambiguous identification and purity assessment. The provided protocols offer a standardized
approach to data acquisition, ensuring reproducibility and reliability in a research and
development setting. By understanding the principles behind the spectral features, scientists
can confidently utilize this valuable intermediate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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